molecular formula C14H23N3O B2720652 Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine CAS No. 444606-74-0

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine

Cat. No.: B2720652
CAS No.: 444606-74-0
M. Wt: 249.358
InChI Key: MZUBUHQECMSCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine typically involves the reaction of 2-(piperazin-1-yl)phenol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phenoxy acids, while reduction may produce amine derivatives .

Scientific Research Applications

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is widely used in scientific research due to its versatile properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl({2-[2-(piperidin-1-yl)phenoxy]ethyl})amine
  • Dimethyl({2-[2-(morpholin-1-yl)phenoxy]ethyl})amine
  • Dimethyl({2-[2-(pyrrolidin-1-yl)phenoxy]ethyl})amine

Uniqueness

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is unique due to the presence of the piperazine ring, which imparts distinct chemical and pharmacological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research applications .

Biological Activity

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

1. Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₃H₁₈N₂O
  • CAS Number: Not specified in the provided sources.

The presence of the piperazine ring contributes significantly to its biological activity, as piperazine derivatives are known for their broad spectrum of pharmacological effects.

2.1 Antimicrobial Activity

Piperazine derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds can inhibit various bacterial strains and exhibit antifungal activity. For instance, structural modifications in piperazine derivatives have shown enhanced binding affinity to bacterial enzymes, which is crucial for their antimicrobial efficacy .

2.2 Anticancer Activity

Recent research highlights the potential of piperazine-containing compounds in cancer therapy. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. The IC₅₀ values (half maximal inhibitory concentration) of various piperazine derivatives against tumor cells indicate promising anticancer activity, suggesting that these compounds may induce apoptosis or necroptosis in malignant cells .

CompoundIC₅₀ (µM)Cell Line
Compound 134.31MDA-MB 231
Compound 239.78U-87 MG
This compoundNot specifiedNot specified

2.3 Neuropharmacological Effects

Piperazine derivatives have also been studied for their interactions with aminergic receptors, which are critical in neuropharmacology. The ability of this compound to bind to these receptors may contribute to its potential use in treating neurological disorders . The modulation of neurotransmitter systems suggests possible applications in anxiety and depression treatments.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding: The compound's interaction with aminergic receptors can modulate neurotransmitter release and influence various signaling pathways.
  • Induction of Cell Death: Similar compounds have been shown to trigger necroptosis in cancer cells, a regulated form of cell death that circumvents traditional apoptotic pathways .
  • Inhibition of Enzymatic Activity: Piperazine derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is significant for neurodegenerative diseases like Alzheimer's .

4. Case Studies

Several studies have investigated the biological activity of related piperazine compounds:

  • Study on LQFM018: This study explored a piperazine derivative's ability to induce necroptosis in K562 leukemic cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Screening: A series of piperazine derivatives were synthesized and screened for antimicrobial activity, demonstrating effective inhibition against specific bacterial strains .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The ongoing exploration of its mechanisms and therapeutic potentials may pave the way for new drug developments targeting various diseases.

Properties

IUPAC Name

N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBUHQECMSCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-Boc-4(2-hydroxyphenyl)-piperazine (300 mg, 1.08 mmol), 2-dimethylaminoethyl chloride hydrochloride (233 mg, 1.62 mmol), K2CO3 (450 mg, 3.26 mmol), and KI (357 mg, 2.15 mmol) in DMF (10 mL) was added 18-crown-6 (1.42 g, 5.37 mmol). After stirring overnight, water was added and the solution extracted with CH2Cl2 (3×). The combined organic extracts were concentrated to an oil. The oil was loaded onto a 10 g SCX ion exchange column equilibrated with MeOH. The column was flushed with 20 mL of MeOH, 20 mL of 0.2 M NH3 in MeOH, and 20 mL of 2 M NH3 in MeOH. The fractions containing desired product were combined and concentrated to an oil. To a solution of the oil in MeOH (2 mL) was added 1M HCl (6 mL) in Et2O. After stirring overnight the solution was concentrated to an oil to obtain the final compound. MS: 250.2 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.